![molecular formula C14H12ClN B14721520 Benzenamine, N-[1-(4-chlorophenyl)ethylidene]- CAS No. 17508-50-8](/img/structure/B14721520.png)
Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-: is an organic compound with the molecular formula C14H12ClN. It is characterized by the presence of a benzenamine group attached to a 4-chlorophenyl ethylidene moiety. This compound is known for its aromatic structure and the presence of an imine group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(4-chlorophenyl)ethylidene]- typically involves the condensation reaction between benzenamine and 4-chloroacetophenone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
Benzenamine+4-Chloroacetophenone→Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, N-[1-(4-chlorophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Nitrobenzenamine, sulfonated benzenamine, or halogenated benzenamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, N-[1-(4-chlorophenyl)ethylidene]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of imine-containing molecules with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, Benzenamine, N-[1-(4-chlorophenyl)ethylidene]- is used in the production of polymers, resins, and coatings. It is also employed in the manufacture of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Benzenamine, N-[1-(4-chlorophenyl)ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The aromatic rings can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-chloro-N-methyl-
- Benzenamine, 4-chloro-N-[1-(4-chlorophenyl)ethylidene]-
Comparison: Benzenamine, N-[1-(4-chlorophenyl)ethylidene]- is unique due to the presence of the imine group, which imparts distinct chemical reactivity compared to its analogs. The 4-chlorophenyl group enhances its lipophilicity and potential for interactions with hydrophobic pockets in proteins. This compound’s versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable chemical entity .
Eigenschaften
CAS-Nummer |
17508-50-8 |
|---|---|
Molekularformel |
C14H12ClN |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-phenylethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI-Schlüssel |
UFOPIDCFYMPMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


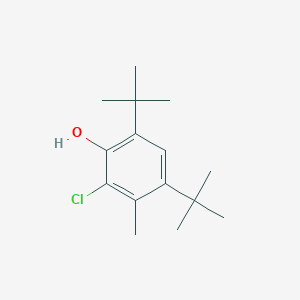
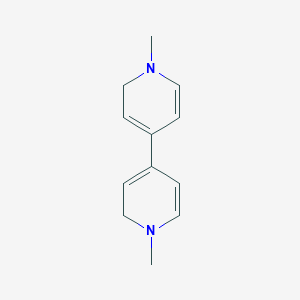

![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
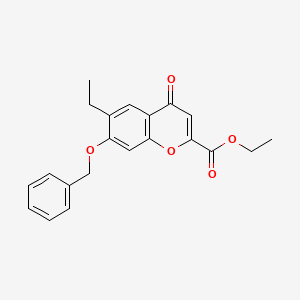
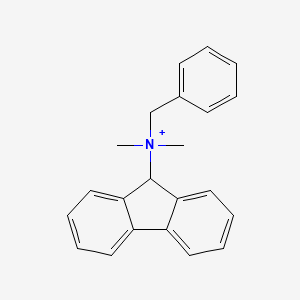
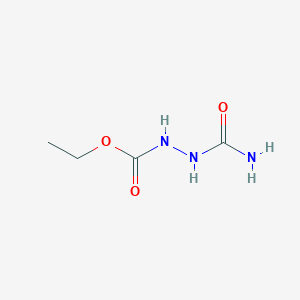
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
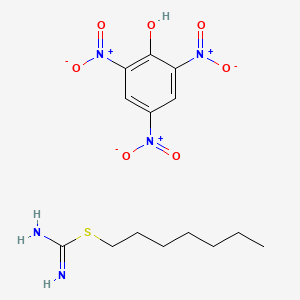
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


